![molecular formula C11H18O3 B3156053 Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate CAS No. 81687-90-3](/img/structure/B3156053.png)
Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate
Übersicht
Beschreibung
“Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate” is a chemical compound with the CAS Number: 81687-90-3 . It has a molecular weight of 198.26 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H18O3/c1-13-9(12)10-3-6-11(14-2,7-4-10)8-5-10/h3-8H2,1-2H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 198.26 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Structural Characteristics : The gold(III) tetrachloride salt of a similar compound, L-cocaine, demonstrates intra- and intermolecular bonding, highlighting the structural intricacies of these bicyclic compounds. This study aids in understanding the molecular geometry and potential reactivity of compounds within this class (Wood, Brettell, & Lalancette, 2007).
Methanolysis Reactions : Research on methanolysis of related bicyclic phosphorus compounds provides insights into reaction mechanisms and stereochemical outcomes, which could inform synthetic strategies for methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate derivatives (Kim, Gallagher, & Toia, 1994).
Conformationally Restricted Derivatives : The synthesis and analysis of a new conformationally restricted aspartic acid analogue with a bicyclo[2.2.2]octane skeleton provide insights into how structural rigidity impacts biological activity and could be relevant for designing bioactive derivatives of this compound (Buñuel, Cativiela, Díaz-de-Villegas, & Gálvez, 1996).
Reactivity and Mechanistic Insights : The treatment of related bicyclic compounds with sulfuryl chloride offers mechanistic and stereochemical insights into the reactivity of bicyclo[2.2.2]octane derivatives. Such studies are crucial for developing synthetic methodologies involving this compound (Kim, Craig, Gallagher, & Toia, 1994).
Applications in Synthesis and Material Science
Building Blocks for Terpenes : Highly functionalized bicyclo[3.2.1]octane derivatives, derived from readily available precursors, serve as versatile building blocks for the synthesis of terpenes. This research demonstrates the utility of bicyclic compounds in complex natural product synthesis (Meijere et al., 1998).
Electrophilic Fluorination : The development of new reagents for electrophilic fluorination using bicyclo[2.2.2]octane derivatives showcases the application of these compounds in the selective functionalization of organic molecules, an area of great interest in medicinal chemistry and materials science (Stavber, Zupan, Poss, & Shia, 1995).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-13-9(12)10-3-6-11(14-2,7-4-10)8-5-10/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHSJYNLZOOXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


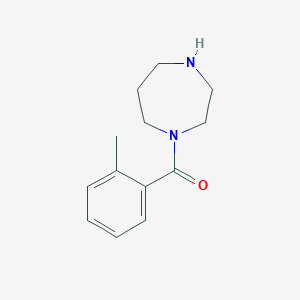
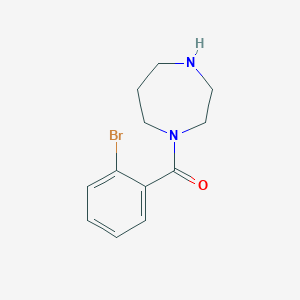
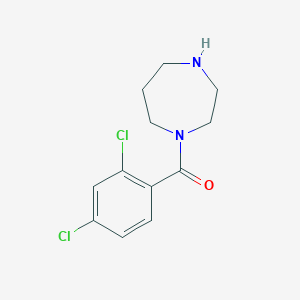
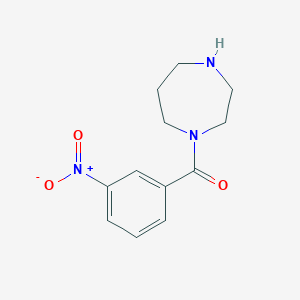

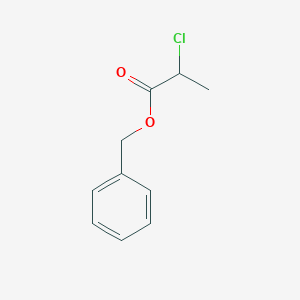
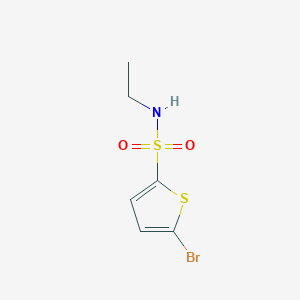

![1,5,6-trimethyl-1H,4H,5H,6H,7H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B3156031.png)
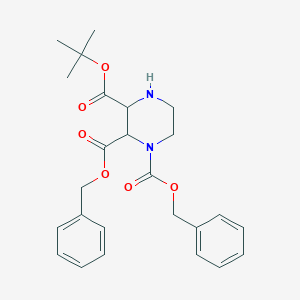

![2-({4-[(Isopropylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3156055.png)
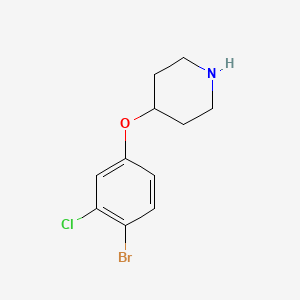
![N-(1-((6aR,8R,9S,9aR)-9-hydroxy-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B3156066.png)